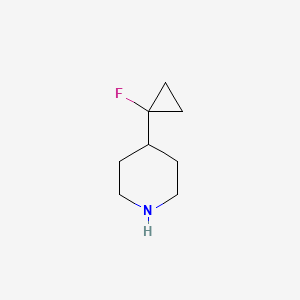

4-(1-Fluorocyclopropyl)piperidine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H14FN |

|---|---|

Molekulargewicht |

143.20 g/mol |

IUPAC-Name |

4-(1-fluorocyclopropyl)piperidine |

InChI |

InChI=1S/C8H14FN/c9-8(3-4-8)7-1-5-10-6-2-7/h7,10H,1-6H2 |

InChI-Schlüssel |

CJVCMLSXNCWRBD-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1C2(CC2)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 1 Fluorocyclopropyl Piperidine and Analogues

Direct Synthetic Routes to the 4-(1-Fluorocyclopropyl)piperidine Core

Direct methods for the construction of the this compound core are not extensively documented in the current scientific literature. The inherent challenges associated with the direct installation of a 1-fluorocyclopropyl group onto a pre-existing piperidine (B6355638) ring necessitate the development of novel synthetic approaches. This section explores plausible, yet largely theoretical, direct synthetic routes based on modern catalytic methodologies.

Gold-Catalyzed Cycloaddition Approaches Utilizing Cyclopropane (B1198618) Precursors

Gold catalysis has emerged as a powerful tool for the formation of complex molecular architectures, including cyclopropanation reactions. rsc.orgrsc.org However, the application of gold-catalyzed cycloaddition reactions for the direct synthesis of this compound from cyclopropane precursors and a piperidine source remains an underexplored area. While gold catalysts are known to activate π-systems like alkynes and allenes for various transformations, their use in constructing the specific 1-fluorocyclopropylpiperidine linkage is not yet established. nih.govrsc.org Future research in this area could focus on the development of gold-catalyzed reactions between a suitable piperidine derivative and a 1-fluoro-1-vinylcyclopropane or a related activated cyclopropane species.

Kinetic Resolution Strategies in the Formation of Chiral 1-Fluorocyclopropyl Intermediates

The synthesis of enantiomerically pure fluorinated compounds is of significant interest. Kinetic resolution, a process that allows for the separation of a racemic mixture by the differential reaction of one enantiomer over the other, represents a viable strategy for obtaining chiral 1-fluorocyclopropyl intermediates. cas.cn While direct kinetic resolution of this compound has not been reported, related methodologies provide a conceptual framework. For instance, dynamic kinetic resolution has been successfully employed in the stereoselective nucleophilic monofluoromethylation of imines to generate chiral β-fluoro amines. cas.cn This approach relies on the in-situ racemization of a chiral α-fluoro carbanion and its subsequent stereoselective reaction.

A hypothetical kinetic resolution of a racemic mixture of a 1-fluorocyclopropyl-containing precursor could be achieved through enzymatic or metal-catalyzed acylation, where one enantiomer is selectively derivatized, allowing for separation. The successful application of such a strategy would be highly dependent on the development of a catalyst or enzyme capable of discriminating between the enantiomers of the fluorocyclopropyl-containing substrate.

Fluorophenyl Group Incorporation via Cross-Coupling and Nucleophilic Substitution

The direct installation of a 1-fluorocyclopropyl group onto a piperidine ring via cross-coupling or nucleophilic substitution reactions presents a formidable challenge. While palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon bonds, the direct coupling of a 1-fluorocyclopropyl organometallic reagent with a 4-halopiperidine derivative is not a well-established transformation. Similarly, the nucleophilic substitution of a leaving group at the 4-position of a piperidine with a 1-fluorocyclopropyl anion would be a difficult transformation to achieve due to the inherent instability of such an anion.

A more plausible, though still challenging, approach would involve the nucleophilic fluorination of a pre-formed 4-cyclopropylidenepiperidine. This would require a reagent that can deliver a fluoride (B91410) ion to the exocyclic double bond, a transformation for which there are limited precedents in the literature. nih.govucla.edu

Indirect Strategies for Constructing Fluorinated Piperidine Scaffolds

Given the challenges associated with the direct synthesis of this compound, indirect strategies that involve the construction of the fluorinated piperidine ring from acyclic or aromatic precursors are more commonly employed.

Dearomatization and Hydrogenation of Fluoropyridines

A powerful and increasingly utilized strategy for the synthesis of fluorinated piperidines is the dearomatization and subsequent hydrogenation of readily available fluoropyridines. nih.govacs.orgresearchgate.netresearchgate.netnih.gov This approach allows for the stereoselective introduction of fluorine and other substituents onto the piperidine ring.

Rhodium-Catalyzed Dearomatization–Hydrogenation: A one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process has been developed for the synthesis of all-cis-(multi)fluorinated piperidines. researchgate.netnih.gov This method utilizes a rhodium catalyst in the presence of a borane (B79455) reagent to first dearomatize the fluoropyridine ring, followed by hydrogenation to afford the saturated piperidine. This strategy has been shown to be highly diastereoselective, providing access to a variety of substituted fluorinated piperidines. researchgate.netnih.gov A key advantage of this method is the ability to control the stereochemistry of the resulting piperidine. However, a limitation is the intolerance of certain polar and protic functional groups due to the use of a hydridic borane reagent. nih.gov

Palladium-Catalyzed Hydrogenation: An alternative approach involves the use of a heterogeneous palladium catalyst for the hydrogenation of fluoropyridines. nih.govacs.org This method has been shown to be robust and tolerant of air and moisture. nih.gov The use of a palladium catalyst, such as palladium hydroxide (B78521) on carbon, in the presence of a Brønsted acid allows for the chemoselective reduction of fluoropyridines while tolerating other aromatic systems. nih.gov This methodology has been successfully applied to the synthesis of various fluorinated piperidine derivatives, including those with additional functional groups. nih.govacs.org

| Catalyst System | Substrate | Product | Diastereoselectivity | Yield | Reference |

| [Rh(COD)Cl]₂ / Rh-CAAC, HBpin, H₂ | 3-Fluoropyridine | cis-3-Fluoropiperidine | High | Good | researchgate.net |

| Pd(OH)₂/C, HCl, H₂ | 3-Fluoropyridine | cis-3-Fluoropiperidine | High | Good | nih.gov |

| Pd(OH)₂/C, HCl, H₂ | 2-Fluoro-5-hydroxypyridine | cis-2-Fluoro-5-hydroxypiperidine | High | Good | nih.govacs.org |

Table 1: Examples of Dearomatization and Hydrogenation of Fluoropyridines.

Desymmetrization and Selective Lactam Formation Methodologies

Desymmetrization of prochiral or meso-piperidine derivatives provides an elegant route to enantiomerically enriched piperidine building blocks. acs.org This strategy can be coupled with lactam formation to generate valuable intermediates for further functionalization.

During the hydrogenation of certain fluoropyridine derivatives, particularly those with a hydroxyl group, the formation of δ-lactam products has been observed. nih.govacs.org This occurs through the intramolecular cyclization of an intermediate amino alcohol. This serendipitous lactam formation can be a useful synthetic transformation for accessing functionalized fluorinated piperidinones.

More deliberate desymmetrization strategies often employ chiral catalysts or auxiliaries to induce stereoselectivity. For instance, a desymmetrization-based approach for the synthesis of piperidinyl acetic acid γ-secretase modulators has been developed, which features a diastereoselective lactam formation to establish the chiral centers. acs.org While not directly applied to the synthesis of this compound, these methodologies highlight the potential for creating complex, stereodefined piperidine structures that could serve as precursors.

| Starting Material | Key Transformation | Product | Reference |

| 2-Fluoro-5-hydroxypyridine | Pd-catalyzed hydrogenation | cis-6-Fluoro-3-hydroxypiperidin-2-one (δ-lactam) | nih.govacs.org |

| Prochiral piperidine derivative | Diastereoselective lactam formation | Chiral piperidinyl acetic acid | acs.org |

Table 2: Examples of Lactam Formation in Piperidine Synthesis.

The synthesis of this compound and its analogues remains a challenging yet important area of research. While direct synthetic routes are currently underdeveloped, indirect strategies, particularly the dearomatization and hydrogenation of fluoropyridines, offer a robust and stereoselective pathway to a variety of fluorinated piperidine scaffolds. The formation of lactam byproducts during these reactions and the development of desymmetrization methodologies provide additional tools for accessing complex and chiral piperidine derivatives. Future research will likely focus on the development of novel catalytic methods for the direct and efficient construction of the this compound core, which will undoubtedly accelerate the discovery of new and improved therapeutic agents.

Intramolecular Radical Cyclization and Halogenated Amide Cascades

The construction of the piperidine ring itself can be achieved through various modern synthetic strategies, including intramolecular radical cyclizations and halogenated amide cascades.

Intramolecular Radical Cyclization: This powerful method allows for the formation of cyclic systems through the generation of a radical species that subsequently attacks an internal double bond. nih.gov For the synthesis of 4-substituted piperidines, a common approach involves the cyclization of α-aminoalkyl radicals onto unactivated double bonds. researchgate.net A novel method for creating 2,4-disubstituted piperidines utilizes the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. mdpi.com While these methods are well-established for various piperidine derivatives, their specific application to generate a this compound core is not extensively documented in the reviewed literature. Conceptually, a substrate bearing a nitrogen-tethered radical precursor and an appropriately positioned alkene with a fluorocyclopropyl moiety could potentially undergo a 6-exo cyclization to form the desired piperidine ring. The diastereoselectivity of such a cyclization can be influenced by the choice of the radical initiator and the reaction conditions. mdpi.com

Halogenated Amide Cascades: An alternative route to piperidines involves the cyclization of halogenated amides. mdpi.commdpi.com A one-pot protocol has been developed that integrates amide activation, reduction of the resulting nitrilium ion, and subsequent intramolecular nucleophilic substitution to form the piperidine ring. mdpi.commdpi.com This method has proven effective for synthesizing a variety of N-substituted and some C-substituted piperidines under mild, metal-free conditions. mdpi.commdpi.com The general applicability of this cascade is shown in the table below, suggesting its potential for the synthesis of a precursor to this compound, provided a suitable halogenated amide substrate bearing the fluorocyclopropyl group can be prepared.

Table 1: Synthesis of Piperidines via Halogenated Amide Cascade

| Starting Amide | Reagents | Product | Yield (%) |

|---|---|---|---|

| 5-chloro-N-(4-chlorophenethyl)pentanamide | 1. Tf₂O, 2-F-Py, CH₂Cl₂ 2. NaBH₄, MeOH | 1-(4-chlorophenethyl)piperidine | 85 |

| N-benzyl-5-chloropentanamide | 1. Tf₂O, 2-F-Py, CH₂Cl₂ 2. NaBH₄, MeOH | 1-benzylpiperidine | 82 |

| 5-chloro-N-cyclohexylpentanamide | 1. Tf₂O, 2-F-Py, CH₂Cl₂ 2. NaBH₄, MeOH | 1-cyclohexylpiperidine | 75 |

Data adapted from a general protocol for piperidine synthesis. mdpi.com

Enantioselective Cyanidation of Fluorosubstituted Amines

The enantioselective introduction of a cyano group can be a key step in the synthesis of complex chiral molecules. organic-chemistry.org However, the specific application of enantioselective cyanidation to fluorosubstituted amines to generate precursors for compounds like this compound is not a widely reported methodology in the reviewed scientific literature. More commonly, enantioselective methods focus on the fluorination step itself. For instance, organocatalytic enantioselective fluorination of α-cyano esters has been achieved with high enantiomeric excess using palladium complexes. nih.gov While not directly applicable to the cyanidation of a fluorinated amine, this highlights the ongoing interest in developing stereoselective methods for the synthesis of fluorinated chiral building blocks. The development of an enantioselective cyanidation protocol for fluorinated piperidines or their precursors remains an area for future research.

Chemical Modifications and Derivatization of the this compound Core

Once the this compound core is synthesized, its chemical modification and derivatization are crucial for exploring its potential in various applications, particularly in drug discovery for structure-activity relationship (SAR) studies.

N-Alkylation and Acylation Strategies on the Piperidine Nitrogen

The secondary amine of the piperidine ring is a key handle for derivatization through N-alkylation and N-acylation.

N-Alkylation: The nitrogen atom of the piperidine can be alkylated using a variety of alkylating agents, such as alkyl halides or by reductive amination. researchgate.netchemicalforums.com Direct alkylation with alkyl halides is typically performed in the presence of a base to neutralize the acid formed during the reaction. researchgate.net Common bases include potassium carbonate (K₂CO₃) and diisopropylethylamine (DIPEA). The choice of solvent can also influence the reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently used. researchgate.net To avoid over-alkylation to the quaternary ammonium (B1175870) salt, the alkyl halide can be added slowly to a solution where the piperidine is in excess. researchgate.net

Table 2: General Conditions for N-Alkylation of Piperidines

| Alkylating Agent | Base | Solvent | General Conditions |

|---|---|---|---|

| Alkyl bromide/iodide | K₂CO₃ | DMF | Room temperature |

| Alkyl bromide/iodide | NaH | DMF | 0°C to room temperature |

| Alkyl halide | DIPEA | Acetonitrile | Room temperature |

These are general procedures and would require optimization for the specific substrate. researchgate.net

N-Acylation: The piperidine nitrogen can be readily acylated using acylating agents like acid chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) or DIPEA to scavenge the generated acid. researchgate.netnih.gov Amide bond formation can also be achieved using carboxylic acids activated with coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). acs.org These reactions are generally high-yielding and provide access to a wide range of amide derivatives. nih.gov

Functionalization of the Cyclopropyl (B3062369) Moiety

The 1-fluorocyclopropyl group is generally stable, but the presence of the fluorine atom can influence the reactivity of the cyclopropane ring. wikipedia.orgthieme-connect.com Direct functionalization of the cyclopropyl ring once it is attached to the piperidine core is challenging. A more common strategy is to introduce the functionalized fluorocyclopropyl group onto a piperidine precursor.

A recently developed method for the direct introduction of the 1-fluorocyclopropyl group is the Stille cross-coupling reaction of a newly developed, bench-stable (1-fluorocyclopropyl)stannane reagent with aryl or alkenyl (pseudo)halides. researchgate.net This reaction is catalyzed by a palladium complex and is tolerant of a variety of functional groups. researchgate.net While this method has been demonstrated for the formation of 1-fluoro-1-arylcyclopropanes, its application to couple with a suitable piperidine-derived electrophile could be a viable route to the target compound or its analogs. thieme-connect.comresearchgate.net

Post-functionalization of the aryl group in a 1-fluoro-1-arylcyclopropane has been demonstrated, indicating the stability of the fluorocyclopropyl moiety to various reaction conditions. researchgate.net For example, a nitro group on the aromatic ring can be reduced, and an ester can be hydrolyzed or reduced to an alcohol, which can then be further functionalized. researchgate.net These transformations suggest that if an analog of this compound with a functionalizable group on the cyclopropane (introduced prior to the final piperidine formation) were synthesized, this group could be further modified.

Preparation of Structurally Related Analogs for SAR Studies

The synthesis of structurally related analogs of this compound is essential for conducting structure-activity relationship (SAR) studies, which are critical in the drug discovery process. acs.orgnih.gov These studies involve systematically modifying the structure of a lead compound to understand which parts of the molecule are important for its biological activity.

For the this compound scaffold, several points of diversification can be envisioned:

N-Substituent of the Piperidine: As discussed in section 2.3.1, a wide variety of alkyl and acyl groups can be introduced on the piperidine nitrogen to explore the impact of size, lipophilicity, and electronic properties on activity. nih.gov

Substitution on the Piperidine Ring: Introduction of substituents at other positions (2, 3, 5, or 6) of the piperidine ring would allow for the exploration of the spatial requirements of the binding pocket. This can be achieved by starting with appropriately substituted piperidine precursors. ajchem-a.com

Modification of the Cyclopropyl Group: While direct functionalization is challenging, analogs with different substituents on the cyclopropyl ring can be prepared by using appropriately substituted cyclopropanation reagents in the initial synthesis. For example, replacing the fluorine with other halogens or small alkyl groups could be explored. The stereochemistry of the substituents on the cyclopropyl ring can also be varied, as has been shown to be important for the activity of other fluorocyclopropyl-containing compounds. nih.gov

A diversity-oriented synthesis approach, where a common intermediate is elaborated into a library of diverse structures, is a powerful strategy for generating analogs for SAR studies. ajchem-a.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-chlorophenethyl)piperidine |

| 1-benzylpiperidine |

| 1-cyclohexylpiperidine |

| 5-chloro-N-(4-chlorophenethyl)pentanamide |

| N-benzyl-5-chloropentanamide |

| 5-chloro-N-cyclohexylpentanamide |

| Trifluoromethanesulfonic anhydride |

| 2-Fluoropyridine |

| Sodium borohydride |

| Potassium carbonate |

| Diisopropylethylamine |

| Dimethylformamide |

| Triethylamine |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| 1-Hydroxybenzotriazole (HOBt) |

| (1-Fluorocyclopropyl)stannane |

| 1-Fluoro-1-arylcyclopropane |

| Palladium |

Structure Activity Relationship Sar and Structural Biology of 4 1 Fluorocyclopropyl Piperidine Derivatives

Stereoelectronic Effects of the 1-Fluorocyclopropyl Group on Biological Activity

The introduction of a 1-fluorocyclopropyl group into a molecule imparts distinct stereoelectronic effects that can profoundly influence its biological activity. The high electronegativity of the fluorine atom, combined with the strained three-membered ring, creates a unique electronic environment. This can affect the molecule's pKa, lipophilicity, and metabolic stability, all critical parameters in drug design.

The fluorine atom can engage in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance binding affinity to target proteins. Furthermore, the cyclopropyl (B3062369) ring, a "bioisostere" of a phenyl ring or a carbonyl group, introduces conformational rigidity. This restriction of conformational freedom can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.

A notable aspect is the "trans-fluorine effect," where the fluorine atom influences the reactivity of bonds on the opposite side of the cyclopropane (B1198618) ring. For instance, in the synthesis of fluorocyclopropyl cabozantinib (B823) analogs, the trans-fluorine effect on the hydrolysis rate of diethyl 2-fluorocyclopropane-1,1-dicarboxylate was investigated. nih.gov This effect can be leveraged to achieve diastereoselective syntheses and fine-tune the spatial arrangement of substituents for optimal target engagement. nih.gov The electronic properties of the fluorocyclopropyl group can be further understood by analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov For example, in dimethyl 2-fluorocyclopropane-1,1-dicarboxylate, the LUMO is predominantly located on the carbonyl group trans to the fluorine, facilitating nucleophilic attack at that position. nih.gov

Influence of Piperidine (B6355638) Ring Conformation on Ligand-Target Interactions

The introduction of chiral centers within the piperidine ring can further refine its conformational preferences and lead to enhanced biological activity and selectivity. researchgate.net The stereochemistry of the piperidine ring can dictate the potency of monoamine transporter inhibitors, with different isomers exhibiting selectivity for different transporters. nih.gov For instance, in a series of 4-(4-chlorophenyl)piperidine (B1270657) analogues, the (-)-cis isomers showed dopamine (B1211576) and norepinephrine (B1679862) transporter selectivity, while the (-)-trans and (+)-cis isomers were more selective for the serotonin (B10506) transporter. nih.gov

The interplay between the piperidine ring conformation and its substituents is crucial. The steric and electronic properties of the substituents influence the conformational equilibrium of the ring, which in turn affects the molecule's ability to fit into a binding pocket. researchgate.net Quantum chemistry calculations have shown that the piperidine ring has a significant influence on the steric and electronic properties of molecules like piperine (B192125). researchgate.net

Modulation of Activity and Selectivity by Substituents on the Piperidine Ring and Fluorocyclopropyl Moiety

The biological activity and selectivity of 4-(1-fluorocyclopropyl)piperidine derivatives can be finely tuned by introducing various substituents on both the piperidine ring and the fluorocyclopropyl moiety.

Substituents on the Piperidine Ring:

The nature and position of substituents on the piperidine ring are critical determinants of pharmacological activity. In a series of influenza virus inhibitors, substitutions with different aromatic rings on the piperidine were tolerated, but quinolinyl groups generally resulted in better inhibitory activity. nih.gov The linkage between the substituent and the piperidine ring is also crucial; for example, an ether linkage between a quinoline (B57606) and piperidine was found to be critical for anti-influenza activity. nih.gov

The following table illustrates the impact of piperidine ring substituents on the anti-influenza activity of a series of derivatives:

| Compound | R Group on Piperidine | EC50 (µM) |

| 1c | Ethyl 4-(pyridin-4-ylthio)piperidine-1-carboxylate | - |

| 11e | tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | 0.05 |

Data sourced from a study on piperidine-based influenza virus inhibitors. nih.gov

Substituents on the Fluorocyclopropyl Moiety:

While the core this compound structure provides a foundational scaffold, modifications to the fluorocyclopropyl group itself can further modulate activity. The diastereomers of fluorocyclopropyl analogs of cabozantinib, a c-Met kinase inhibitor, exhibited different inhibitory potencies. The cis-fluoro diastereomer showed activity comparable to cabozantinib, while the trans-fluoro diastereomer demonstrated slightly higher inhibitory activity. nih.gov This highlights the importance of the stereochemistry of the fluorine atom on the cyclopropyl ring.

The following table shows the c-Met kinase inhibitory activity of fluorocyclopropyl cabozantinib analogs:

| Compound | Stereochemistry | c-Met Kinase Inhibition (IC50, nM) |

| Cabozantinib | - | 1.3 |

| JV-982 | cis-Fluoro | 1.3 |

| JV-976 | trans-Fluoro | 0.8 |

Data sourced from a study on fluorocyclopropyl cabozantinib analogs. nih.gov

Comparative SAR Analysis with Structurally Related Piperazine (B1678402) and Other Heterocyclic Scaffolds

To understand the unique contribution of the this compound scaffold, it is insightful to compare its SAR with structurally related heterocyclic systems, such as piperazine.

Piperazine, another six-membered nitrogen-containing heterocycle, is also a common scaffold in drug discovery. However, the presence of a second nitrogen atom in piperazine significantly alters its physicochemical properties, including basicity and hydrogen bonding capacity, compared to piperidine. This difference can lead to distinct SAR profiles. For instance, in a study of inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a series of bridged piperazine derivatives were synthesized to investigate the role of an ether linkage. nih.gov

A comparative study on antitubercular agents revealed that for 6-substituted pyridine (B92270) and pyrazine (B50134) derivatives, the inhibitory activity decreased in the order: piperidine > pyrrolidine (B122466) > morpholine. mdpi.com This suggests that the higher basicity and lipophilicity of the piperidine ring contributed to its superior activity in this context. mdpi.com

The following table provides a comparative overview of the antitubercular activity of compounds with different heterocyclic scaffolds:

| Heterocyclic Scaffold | Relative Activity |

| Piperidine | Highest |

| Pyrrolidine | Intermediate |

| Morpholine | Lowest |

Based on findings from a study on piperidinothiosemicarbazones. mdpi.com

In the development of equilibrative nucleoside transporter (ENT) inhibitors, the replacement of a naphthalene (B1677914) moiety with a benzene (B151609) moiety in a piperazine-containing compound abolished inhibitory effects. polyu.edu.hk This underscores the critical role of specific aromatic interactions, which can be similarly influenced by the choice between a piperidine and a piperazine scaffold. The synthesis and SAR of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have also been extensively studied, revealing potent analgesic activity. nih.gov

Preclinical Pharmacological Investigations and Molecular Target Elucidation

Receptor Binding and Allosteric Modulation Studies

Neurotensin Receptor 1 (NTSR1) Ligand Interactions

Recent research into allosteric modulators of the Neurotensin Receptor 1 (NTSR1) has highlighted the potential of piperidine-containing scaffolds. While direct binding data for 4-(1-Fluorocyclopropyl)piperidine at NTSR1 is not currently available in the public domain, studies on structurally related compounds provide valuable insights. For instance, the development of fluorescent probes for the intracellular allosteric binding site of NTSR1 involved the synthesis of a quinazoline-based molecule by reacting a 1-fluorocyclopropyl-substituted intermediate with 4-(2-methoxybenzyl)piperidine. acs.org This synthesis demonstrates the utility of the fluorocyclopropyl piperidine (B6355638) moiety in constructing molecules that target NTSR1. acs.org

The resulting compound was evaluated for its allosteric effects, suggesting that the core piperidine structure, when appropriately substituted, can be directed to interact with this G protein-coupled receptor. acs.org NTSR1 is a promising, yet currently unexploited, drug target for conditions such as pain and addiction disorders. acs.orgnih.gov The exploration of novel scaffolds, such as those containing the this compound core, may contribute to the development of new therapeutic agents targeting this receptor.

Sigma Receptor Subtype (σ1, σ2) Binding Affinities and Selectivities

The sigma receptors, σ1 and σ2, are intracellular chaperones implicated in a variety of neurological and psychiatric conditions. nih.gov Piperidine and piperazine (B1678402) structures are common motifs in ligands developed for these receptors. unict.it Although specific binding affinities for this compound are not documented, the pharmacological profile of related fluorinated piperidine derivatives suggests potential for interaction.

For example, 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine has been synthesized and evaluated as a selective high-affinity ligand for σ1 receptors, exhibiting a Ki of 4.3 nM. nih.gov This compound demonstrated a high selectivity for the σ1 subtype over the σ2 subtype. nih.gov Furthermore, studies on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have yielded potent σ1 receptor ligands, with some compounds displaying Ki values below 15 nM and significant selectivity over σ2 receptors. nih.gov These findings underscore the potential of the piperidine core, particularly when substituted with fluorine-containing groups, to achieve high affinity and selectivity for the σ1 receptor. The σ2 receptor, identified as the transmembrane protein TMEM97, is also a target of interest, particularly in the context of cancer research. unict.it

Table 1: Sigma Receptor Binding Affinities of Representative Piperidine Ligands

| Compound Name | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |

| 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | 4.3 nih.gov | 143.3 (calculated from Ki ratio) nih.gov | 33.3 nih.gov |

| Spipethiane | 0.5 nih.gov | 416 nih.gov | 832 |

Note: Data for this compound is not available. The table presents data for structurally related piperidine derivatives to illustrate the potential of this scaffold.

C-C Chemokine Receptor 5 (CCR5) Antagonism Profiling

The C-C Chemokine Receptor 5 (CCR5) is a key target in the development of anti-HIV-1 agents, with several piperidine-based antagonists having been discovered. nih.govnih.govresearchgate.net These antagonists function by inhibiting the entry of R5 strains of HIV-1 into human cells. researchgate.net

While no direct CCR5 antagonism data for this compound has been found, the literature contains numerous examples of potent CCR5 antagonists built around a piperidine core. For instance, piperidine-4-carboxamide derivatives have been explored, leading to the discovery of potent CCR5 antagonists with excellent antiviral activity. nih.gov Similarly, oximino-piperidino-piperidine amides have been synthesized and shown to act as potent human CCR5 receptor antagonists. researchgate.net The consistent presence of the piperidine scaffold in active CCR5 antagonists suggests that derivatives of this compound could potentially be investigated for this activity.

Dopamine (B1211576) Transporter (DAT) Interaction and Functional Outcomes

The dopamine transporter (DAT) is a critical protein in the regulation of dopaminergic neurotransmission and a primary target for both therapeutic agents and drugs of abuse. nih.govnih.gov Atypical DAT inhibitors, which block dopamine reuptake without producing psychostimulant effects, are of interest for the treatment of psychostimulant use disorders. nih.gov

Direct interaction data for this compound with DAT is not available. However, research on structurally similar compounds suggests that this is a plausible target. For example, modifications to alicyclic amines to improve metabolic stability led to the synthesis of piperidine analogues that were well-tolerated at DAT, with Ki values ranging from 3 to 382 nM. nih.gov Furthermore, the fluorinated phencyclidine derivative, 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP), which shares structural similarities with the compound of interest, has been shown to have abuse potential related to its action on the dopaminergic system, likely involving DAT. mdpi.com These findings indicate that fluorinated piperidine-containing molecules have the potential to bind to DAT and modulate its function.

Table 2: Dopamine Transporter Binding Affinities of Representative Piperidine Analogues

| Compound Class | DAT Ki Range (nM) |

| Piperidine Analogues of Alicyclic Amines | 3 - 382 nih.gov |

| Ester Analogs of a Piperazinyl Propanol | 4.3 - 51 nih.gov |

Note: Data for this compound is not available. The table presents data for classes of structurally related piperidine derivatives.

Enzyme Inhibition Assays and Mechanistic Insights

Soluble Epoxide Hydrolase (sEH) Inhibitory Potency

Soluble epoxide hydrolase (sEH) is a therapeutic target for inflammatory and pain-related conditions due to its role in metabolizing anti-inflammatory epoxyeicosatrienoic acids. nih.govuni.lunih.gov The inhibition of sEH is a strategy to stabilize these endogenous mediators. The piperidine scaffold is a key feature in many potent sEH inhibitors.

While the IC50 value for this compound as an sEH inhibitor has not been specifically reported, related structures show significant inhibitory activity. For example, a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have been developed, with some demonstrating high potency. nih.gov Notably, the introduction of a cyclopropane (B1198618) ring in the acyl portion of the piperidine, as in 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, resulted in a compound with a seven-fold increase in potency compared to its adamantane (B196018) analogue. nih.gov Additionally, the investigation of piperidine-derived amides has led to the identification of potent sEH inhibitors. nih.gov The inclusion of a 4-(trifluoromethyl)piperidine (B1330362) in a series of sulfonyl urea (B33335) derivatives was also explored for sEH inhibition. mdpi.com These examples strongly suggest that the this compound structure has the potential to be a potent sEH inhibitor.

Table 3: sEH Inhibitory Potency of Representative Piperidine-Containing Compounds

| Compound Class/Name | Human sEH IC50 (nM) |

| 1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Potent inhibition observed nih.gov |

| Piperidine-derived Amides | Potent inhibition observed nih.gov |

| 3,5-Dimethyl-1-adamantyl sulfonyl urea derivative | 3.87 mdpi.com |

Note: Data for this compound is not available. The table presents data for classes of structurally related piperidine derivatives and a specific potent inhibitor to illustrate the potential of this scaffold.

In Vitro Efficacy and Phenotypic Screening in Disease Models

The piperidine nucleus is a common scaffold in compounds investigated for antimicrobial properties. Studies on various piperidine derivatives have shown a range of activities against both Gram-positive and Gram-negative bacteria. For example, certain newly synthesized piperidine derivatives demonstrated activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). However, a study focusing on the 4-aminopiperidine (B84694) series reported limited activity against Staphylococcus aureus. Specific data on the antibacterial or antifungal spectrum and potency of this compound is not available in the reviewed sources.

Interactive Table: Antimicrobial Activity of Various Piperidine Derivatives

| Compound Class/Derivative | Test Organism | Result | Source |

|---|---|---|---|

| N-Heterocyclic Piperidine Derivatives | Staphylococcus aureus, Escherichia coli | Active against both tested bacteria. | |

| 4-Aminopiperidine Series | Staphylococcus aureus | Limited activity observed. |

The search for novel antituberculosis agents has included the evaluation of piperidine-containing compounds. A high-throughput screening identified a piperidinol-containing molecule, designated PIPD1, as a potent lead compound against Mycobacterium tuberculosis. This compound was shown to be bactericidal against replicating M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates. Conversely, an investigation into a series of 4-aminopiperidines concluded that this specific class of compounds possesses limited activity against M. tuberculosis, precluding it from further development.

Interactive Table: In Vitro Antitubercular Activity of Piperidine Analogs

| Compound/Series | M. tuberculosis Strain(s) | MIC (Minimum Inhibitory Concentration) | Key Finding | Source |

|---|---|---|---|---|

| PIPD1 (a piperidinol derivative) | mc²6230 | MIC₉₉: <0.125 µg/mL | Potent bactericidal activity against replicating, MDR, and XDR strains. |

Anticancer Cell Line Proliferation Inhibition

The piperidine moiety is a structural component of numerous compounds investigated for their anticancer properties. nih.gov These compounds are reported to influence various molecular pathways that can lead to the apoptosis of cancer cells. nih.gov Research has indicated that piperidine derivatives can activate signaling pathways such as NF-κB and PI3k/Akt, which are implicated in cancer progression, and can also induce apoptosis through caspase-dependent mechanisms. nih.gov

For instance, certain piperidine derivatives have been shown to inhibit the proliferation of colon cancer cell lines, such as DLD-1 and HT29, in a dose-dependent manner. nih.gov Mechanistic studies suggest that this inhibition is achieved by arresting the cell cycle in the G1/G0 phase, thereby preventing progression to the S phase. nih.gov Furthermore, some piperidine compounds have been observed to suppress the migration and invasion of these colon cancer cells. nih.gov The activation of the NDRG2 gene, a tumor suppressor, by the transcription factor KLF4 has been identified as a potential mechanism for the inhibitory effects of certain piperidine derivatives on colon cancer cell proliferation. nih.gov

In the context of breast cancer, piperine (B192125), which contains a piperidine ring, has been found to inhibit the proliferation of various breast cancer cell lines, including p53-deficient triple-negative breast cancer (TNBC) and estrogen receptor-positive breast cancer cells. nih.gov This suggests that the anticancer activity of such compounds may not be dependent on functional p53, which is often mutated in breast cancers. nih.gov The mechanism of action can involve the regulation of cell cycle proteins. For example, the G1 phase of the cell cycle requires the binding of D-type cyclins to CDK4/6, and the G1/S transition is dependent on E2F-1. nih.gov

It is important to note that while the piperidine scaffold is common in these investigational anticancer agents, the specific pharmacological profile of this compound itself in cancer cell line proliferation requires more direct and focused research.

Table 1: Investigational Piperidine Derivatives and their Effects on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Observed Effects | Potential Mechanism(s) of Action |

|---|---|---|---|

| 2-amino-4-(1-piperidine) pyridine (B92270) | DLD-1, HT29 (Colon) | Inhibition of proliferation, migration, and invasion. | Cell cycle arrest at G1/G0 phase; Activation of NDRG2 expression. nih.gov |

Anti-inflammatory Pathway Modulation

The anti-inflammatory potential of piperidine-containing compounds is an active area of research. One key target that has been identified is the peroxisome proliferator-activated receptor δ (PPARδ), a nuclear hormone receptor that plays a role in regulating inflammation, as well as lipid and glucose homeostasis. researchgate.net

A study focused on the design and synthesis of novel PPARδ agonists identified a series of piperidinyl/piperazinyl benzothiazole (B30560) derivatives. nih.gov It was discovered that introducing a pyrrolidine (B122466) group at the 4-position of the central piperidine ring enhanced the compound's activity and selectivity for human PPARδ. researchgate.netnih.gov This led to the development of a specific compound, referred to as 21 in the study, which demonstrated potent PPARδ agonist activity with an EC50 of 3.6 nM. nih.govst-andrews.ac.uk

In preclinical models, this compound significantly suppressed the progression of atherosclerosis by 50-60% and reduced the serum levels of monocyte chemoattractant protein-1 (MCP-1) in LDLr-KO mice, indicating a potent anti-inflammatory effect. nih.govst-andrews.ac.uk

Other research into novel ferrocenyl(piperazine-1-yl)methanone-based derivatives has also shown promise in modulating inflammatory pathways. nih.gov One such compound, 4i , was found to be a potent inhibitor of nitric oxide (NO) production induced by lipopolysaccharide (LPS) in RAW264.7 macrophages, with an IC50 value of 7.65 μM. nih.gov This compound also significantly inhibited the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Preliminary mechanistic studies suggest that compound 4i exerts its anti-inflammatory effects by inhibiting the activation of the LPS-induced TLR4/NF-κB signaling pathway. nih.gov

These findings highlight the potential of piperidine-based structures to serve as scaffolds for the development of novel anti-inflammatory agents through the modulation of key pathways like PPARδ and NF-κB.

Table 2: Investigational Piperidine Derivatives and their Anti-inflammatory Activity

| Compound/Derivative | Target/Pathway | Key Findings |

|---|---|---|

| Compound 21 (a 4-(1-pyrrolidinyl)piperidine (B154721) derivative) | PPARδ | Potent PPARδ agonist (EC50 = 3.6 nM); Suppressed atherosclerosis progression and reduced MCP-1 levels in mice. nih.govst-andrews.ac.uk |

Investigational Antidiabetic Mechanisms

The piperidine structural motif is present in various compounds that have been investigated for their potential antidiabetic effects. These investigations have explored several mechanisms, including the inhibition of enzymes involved in glucose metabolism and the modulation of signaling pathways related to glucose uptake.

One area of focus has been the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. A study on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives revealed their potential as α-glucosidase inhibitors. nih.gov

Another approach involves targeting α-amylase, another key enzyme in carbohydrate digestion. A novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, demonstrated significant in vitro inhibitory activity against α-amylase, with a 97.30% inhibition compared to 61.66% for the standard drug acarbose. nih.gov

Furthermore, piperine, an alkaloid containing a piperidine moiety, has shown antidiabetic effects. nih.gov In a study with diabetic mice, the combination of piperine with metformin (B114582) resulted in a significantly greater reduction in blood glucose levels compared to metformin alone. nih.gov

Some aryl piperazine derivatives have been found to promote glucose uptake and inhibit NADH:ubiquinone oxidoreductase. nih.gov These compounds are being explored as potential candidates for the treatment of type 2 diabetes mellitus due to their favorable metabolic and pharmacokinetic properties. nih.gov

While these studies highlight the potential of the broader class of piperidine and piperazine derivatives in diabetes research, specific investigations into the antidiabetic mechanisms of this compound are needed to determine its specific role and potential in this therapeutic area.

Table 3: Investigational Piperidine/Piperazine Derivatives and their Antidiabetic Mechanisms

| Compound/Derivative | Investigational Mechanism | Key Findings |

|---|---|---|

| 4-(Dimethylaminoalkyl)piperazine-1-carbodithioate derivatives | α-glucosidase inhibition | Showed potential as α-glucosidase inhibitors. nih.gov |

| 4-Methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | α-amylase inhibition | Demonstrated 97.30% inhibition of α-amylase in vitro. nih.gov |

| Piperine | Enhancement of metformin activity | Combination with metformin showed significantly greater blood glucose reduction in diabetic mice. nih.gov |

Neuropharmacological Activities and Neurotransmitter System Engagement

The piperidine and piperazine scaffolds are integral to many centrally acting agents, and research continues to explore new derivatives for their neuropharmacological potential. These investigations often focus on their interaction with key neurotransmitter systems, such as the serotonergic and GABAergic systems, which are implicated in mood and anxiety disorders.

A study on a novel piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), demonstrated both anxiolytic-like and antidepressant-like activities in mouse models. nih.gov The anxiolytic effects of LQFM192 were found to be mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov This was determined through pretreatment with WAY-100635 (a serotonin (B10506) 5-HT1A receptor antagonist), p-chlorophenylalanine (PCPA, an inhibitor of serotonin synthesis), and flumazenil (B1672878) (a benzodiazepine site antagonist), all of which blocked the anxiolytic-like activity of the compound. nih.gov

The antidepressant-like effects of LQFM192 were also observed and were found to be mediated through the serotonergic system, as these effects were blocked by pretreatment with WAY-100635 and PCPA. nih.gov

These findings underscore the potential for piperazine and, by extension, piperidine derivatives to modulate complex neurochemical pathways and produce therapeutic effects relevant to psychiatric disorders. The specific neuropharmacological profile of this compound itself, and its engagement with various neurotransmitter systems, remains a subject for further detailed investigation to elucidate its potential central nervous system activities.

Table 4: Investigational Piperazine Derivative and its Neuropharmacological Activity

| Compound/Derivative | Activity | Neurotransmitter System Engagement |

|---|---|---|

| 2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) | Anxiolytic-like | Serotonergic system and benzodiazepine site of the GABAA receptor. nih.gov |

Preclinical Metabolic Characterization and Biotransformation Pathways

In Vitro Metabolic Stability Assessment in Hepatic Microsomal Systems

The initial evaluation of metabolic stability is frequently conducted using in vitro systems, with liver microsomes being a primary tool. utsouthwestern.eduwuxiapptec.com The liver is the main site of drug metabolism, and microsomes contain a high concentration of crucial drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) family, which mediate Phase I oxidative and reductive reactions. utsouthwestern.edu

The assessment involves incubating the compound with liver microsomes from various species (e.g., rat, dog, human) in the presence of necessary cofactors like NADPH. utsouthwestern.edu The rate of disappearance of the parent compound over time is monitored, typically by LC-MS/MS analysis, to determine its intrinsic clearance and half-life (t½). utsouthwestern.edu Compounds with high metabolic stability exhibit a slower rate of clearance and a longer half-life in these systems. For instance, studies on various piperidine (B6355638) analogues have demonstrated that structural modifications can significantly impact metabolic stability in rat liver microsomes. nih.govnih.gov The goal is often to develop compounds with low clearance, which requires robust in vitro models and sometimes prolonged incubation periods to accurately predict their behavior. wuxiapptec.com

Table 1: Example of In Vitro Metabolic Stability Data in Rat Liver Microsomes

| Compound | Structural Moiety | Half-life (t½, min) | Intrinsic Clearance (µL/min/mg protein) |

| Analogue A | Piperazine (B1678402) | < 15 | > 150 |

| Analogue B | Homopiperazine | 30 | 75 |

| Analogue C | Piperidine | > 60 | < 35 |

This table is illustrative, based on findings that piperidine analogues can show improved metabolic stability compared to piperazine analogues. nih.gov

Identification of Primary Metabolic Transformations (e.g., Hydroxylation, N-Dealkylation, N-Oxidation)

Once metabolic instability is observed, the next step is to identify the specific metabolic pathways responsible for the compound's breakdown. For piperidine-containing compounds, several primary metabolic transformations are common. These include:

N-dealkylation: This involves the cleavage of an alkyl group attached to the piperidine nitrogen. For example, in fentanyl analogues, N-dealkylation at the piperidine ring is a primary metabolic route, often mediated by enzymes like CYP3A4. semanticscholar.org

Hydroxylation: The addition of a hydroxyl (-OH) group is a frequent oxidative reaction. This can occur on the piperidine ring itself or on adjacent alkyl or aryl groups. nih.gov In some cases, oxidation of a cyclopropyl (B3062369) group has been identified as a significant metabolic pathway. nih.gov

N-Oxidation: The formation of an N-oxide at the piperidine nitrogen is another possible Phase I metabolic transformation.

Metabolite identification studies on related structures, such as MT-45, have confirmed that N-dealkylation and hydroxylation are major metabolic pathways. nih.gov Similarly, studies on other piperidine analogues have pointed to oxidation, mediated by enzymes like CYP3A4, as a key metabolic route. pcom.edu

Analysis of Metabolite Formation and Structural Elucidation

The identification and structural characterization of metabolites are accomplished using advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS). nih.govnih.gov By comparing the mass spectra of the parent compound with those of its metabolites, researchers can deduce the nature of the metabolic modification (e.g., an increase of 16 atomic mass units suggests hydroxylation). semanticscholar.org

In studies of fluorinated fentanyl analogues, HRMS was used to profile metabolites produced in human hepatocytes. semanticscholar.org The fragmentation patterns in the MS/MS spectra provide crucial information for pinpointing the exact site of metabolism on the molecule. semanticscholar.org For example, the presence of a fragment ion corresponding to an intact piperidine ring indicates that metabolism occurred elsewhere on the molecule. semanticscholar.org This detailed structural information is vital for understanding structure-activity relationships (SAR) and structure-metabolism relationships (SMR). nih.govchemrxiv.org

Strategies for Metabolic Stability Optimization in 4-(1-Fluorocyclopropyl)piperidine Derivatives

The insights gained from metabolic stability and metabolite identification studies guide the strategic optimization of lead compounds. nih.govsciforum.net The primary goal is to block or reduce the rate of the major metabolic pathways without compromising the compound's desired pharmacological activity.

Common strategies include:

Blocking Metabolic Hotspots: Fluorination of metabolically labile positions is a widely used tactic to enhance metabolic stability. researchgate.net The introduction of a fluorine atom can prevent hydroxylation at that site. The 1-fluorocyclopropyl group itself can be considered a strategy to improve properties over a simple cyclopropyl or isopropyl group, which can be susceptible to oxidation. nih.govdndi.org

Structural Modification: Replacing a metabolically unstable moiety with a more robust one is a key strategy. For instance, replacing a piperazine ring with a piperidine ring has been shown to improve metabolic stability in certain chemical series. nih.govnih.gov Similarly, modifications to the groups attached to the piperidine nitrogen can influence metabolic pathways like N-dealkylation.

Conformational Constraint: Introducing conformational rigidity, for example by using cyclic structures like the cyclopropyl group, can sometimes orient the molecule away from the active site of metabolizing enzymes, thereby improving stability. nih.gov

By systematically applying these strategies, medicinal chemists can refine the structure of this compound derivatives to create drug candidates with an optimized balance of potency, selectivity, and metabolic stability. nih.govnih.gov

Computational Chemistry and Molecular Modeling in 4 1 Fluorocyclopropyl Piperidine Research

Molecular Docking for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and predicting the binding affinity and mode of interaction of a ligand with a protein's active site.

For a compound like 4-(1-Fluorocyclopropyl)piperidine, molecular docking studies would be invaluable for:

Target Identification: Screening the compound against a library of known protein structures to identify potential biological targets.

Binding Mode Prediction: For a known target, predicting the precise orientation and conformation of the compound within the binding pocket.

Structure-Activity Relationship (SAR) Analysis: Understanding how the fluorocyclopropyl and piperidine (B6355638) moieties contribute to binding, guiding the design of more potent analogs.

While studies have performed molecular docking on various substituted piperidines, no specific docking results for this compound have been reported.

Density Functional Theory (DFT) for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for predicting a wide range of molecular properties.

DFT calculations on this compound could provide insights into:

Molecular Geometry: Determining the most stable three-dimensional structure.

Electronic Properties: Calculating properties such as the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity.

Reactivity Descriptors: Predicting sites susceptible to electrophilic or nucleophilic attack.

Although DFT studies have been conducted on the parent piperidine ring and other derivatives to assess properties like heats of formation and bond dissociation energies, specific DFT data for this compound is not available in the literature.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. They allow researchers to observe the behavior of a system over time at the atomic level.

For this compound, MD simulations could be employed to:

Explore Conformational Space: Sample the different possible shapes (conformations) the molecule can adopt in solution or when bound to a target.

Study Dynamic Interactions: Simulate the stability of the ligand-protein complex over time, providing a more realistic view of the binding event than static docking.

Calculate Binding Free Energies: Estimate the strength of the interaction between the compound and its target.

Research on other piperidine-based compounds has utilized MD simulations to refine docking poses and understand the stability of interactions with biological targets. However, no such simulations have been published for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Model Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used in chemistry and biology to correlate the chemical structure of a substance with a specific activity or property.

Developing QSAR/QSPR models involving this compound would require a dataset of structurally related compounds with measured biological activities or properties. These models could then be used to:

Predict Biological Activity: Estimate the activity of new, unsynthesized analogs.

Guide Lead Optimization: Identify which structural features are most important for the desired activity or property.

While QSAR studies have been successfully applied to various classes of piperidine derivatives for activities such as insecticidal toxicity, no models specific to a series containing this compound are documented.

Computational Approaches for Elucidating Mechanism of Action

Computational methods provide a powerful lens for investigating the potential mechanism of action of a molecule. By integrating techniques like molecular docking, DFT, and MD simulations, researchers can build a comprehensive hypothesis of how a compound exerts its biological effect at the molecular level. This can involve identifying the key interactions with a biological target that trigger a downstream physiological response.

In the absence of any specific experimental or computational data for this compound, any discussion of its mechanism of action would be purely speculative. Elucidating its mechanism would first require the identification of a confirmed biological target, followed by detailed computational and experimental validation.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(1-Fluorocyclopropyl)piperidine, and how does the fluorocyclopropyl group influence reaction optimization?

- Methodological Answer : The fluorocyclopropyl group introduces steric and electronic challenges. Key strategies include:

- Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) with fluorinated diazo compounds to form the cyclopropane ring .

- Nucleophilic Fluorination : Introduce fluorine via SN2 reactions using KF or CsF in polar aprotic solvents .

- Piperidine Functionalization : Protect the piperidine nitrogen with Boc groups to prevent side reactions during fluorocyclopropane installation .

- Critical Parameters : Monitor reaction temperature (<0°C for fluorination) and solvent choice (e.g., DMF for solubility vs. THF for stability) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR : Use -NMR to confirm fluorocyclopropyl geometry (δ ~ -180 ppm for cis-configuration). - and -NMR identify piperidine ring protons and carbons .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and fragmentation patterns consistent with cyclopropane cleavage .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers design experiments to assess the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life () to control compounds .

- Isotope Labeling : Use -labeled analogs to track metabolic pathways and identify oxidation products (e.g., fluorocyclopropane ring-opening to carboxylic acids) .

- CYP Inhibition Studies : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interactions .

Q. What experimental approaches resolve contradictions in reported receptor-binding affinities of this compound derivatives?

- Methodological Answer :

- Standardized Assays : Use radioligand binding assays (e.g., -ligand displacement) under controlled pH and ionic strength to minimize variability .

- Orthogonal Validation : Confirm results with surface plasmon resonance (SPR) for real-time kinetic analysis or computational docking (e.g., AutoDock Vina) to model binding poses .

- Solvent Effects : Test solubility in DMSO vs. aqueous buffers, as aggregation can artificially reduce apparent affinity .

Q. How can researchers optimize the pharmacokinetic (PK) profile of this compound-based therapeutics?

- Methodological Answer :

- Prodrug Strategies : Modify the piperidine nitrogen with ester groups to enhance oral bioavailability, followed by enzymatic hydrolysis in vivo .

- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to reduce logP and improve blood-brain barrier penetration .

- PK/PD Modeling : Use compartmental models to correlate plasma concentration (AUC) with target engagement in rodent models .

Data Contradiction and Validation

Q. How should researchers address discrepancies in cytotoxicity data for this compound across cell lines?

- Methodological Answer :

- Cell Line Authentication : Verify species origin and genetic stability (e.g., STR profiling) to rule out cross-contamination .

- Assay Normalization : Use ATP-based viability assays (e.g., CellTiter-Glo) alongside microscopy to confirm cytotoxicity mechanisms .

- Metabolic Profiling : Compare intracellular metabolite levels (e.g., glutathione depletion) to identify cell-specific detoxification pathways .

Q. What strategies validate the stereochemical purity of this compound in enantioselective synthesis?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) to separate enantiomers and quantify enantiomeric excess (ee) .

- Circular Dichroism (CD) : Correlate CD spectra with computationally predicted transitions for absolute configuration assignment .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation to enforce stereocontrol .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Work in fume hoods due to potential respiratory irritation .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For eye exposure, rinse with saline for 15 minutes; for ingestion, administer activated charcoal and seek medical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.